4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol
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Overview
Description
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol is an organic compound belonging to the class of salicylidenanilines. These compounds are known for their practical applications due to the tautomeric process involving the imino and hydroxyl groups. The compound exists in two structural isomers: phenol-imine and keto-amine forms .
Preparation Methods
The synthesis of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in ethanol. The reaction mixture is stirred by heating for one hour, resulting in a yellow solid. This solid is then filtered, washed, dried, and dissolved in absolute ethanol. Single crystals of the compound are obtained by slow evaporation at room temperature .
Chemical Reactions Analysis
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms (bromo and chloro) are replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol involves its interaction with molecular targets through its phenol-imine form. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol include other salicylidenanilines and halogenated phenols. For example:
4-Bromo-2-chlorophenol: A related compound used in similar chemical reactions and applications.
2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: Another salicylidenaniline with similar structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H9BrClNO |
---|---|
Molecular Weight |
310.57 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H9BrClNO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H |
InChI Key |
WXKOVRUAIGZZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
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